![molecular formula C25H17ClF3NO3S B2661959 3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 339103-52-5](/img/structure/B2661959.png)
3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine is a useful research compound. Its molecular formula is C25H17ClF3NO3S and its molecular weight is 503.92. The purity is usually 95%.
The exact mass of the compound 3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : Researchers have reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The method was applied to compounds like methoxy-protected (−)-Δ8-THC and cholesterol .
- Application : Kasralikar et al. synthesized novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies. These compounds exhibited anti-HIV-1 activity .
- Application : Boron reagents, including boronic esters, play a crucial role in Suzuki–Miyaura coupling. While this specific compound may not be directly mentioned, understanding its reactivity can contribute to designing efficient coupling reactions .
- Application : Heating N-acyl-α-amino ketones with phosphoryl trichloride led to the synthesis of 5-aryl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles. These compounds were characterized and may have diverse applications .
Catalytic Protodeboronation for Alkene Hydromethylation
Anti-HIV-1 Activity
Suzuki–Miyaura Coupling Reagents
Oxazole Synthesis via Robinson–Gabriel Cyclization
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF3NO3S/c1-16-14-22(17-6-3-2-4-7-17)30-24(33-20-9-5-8-18(15-20)25(27,28)29)23(16)34(31,32)21-12-10-19(26)11-13-21/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSHEMVUFZGTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.